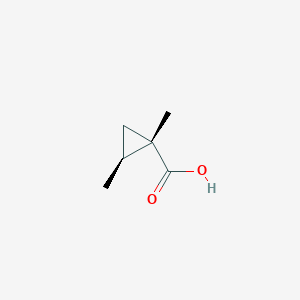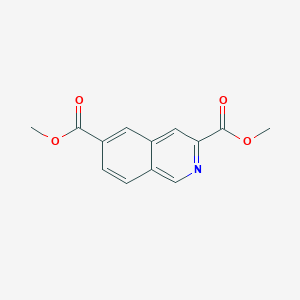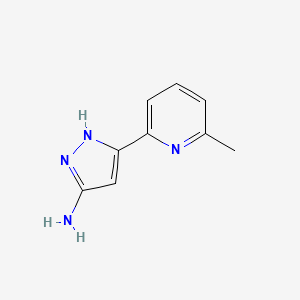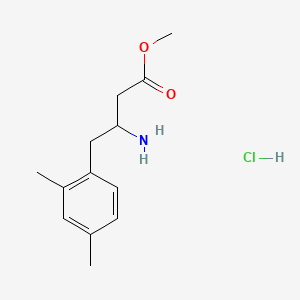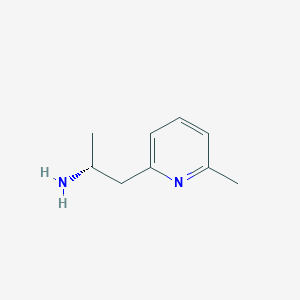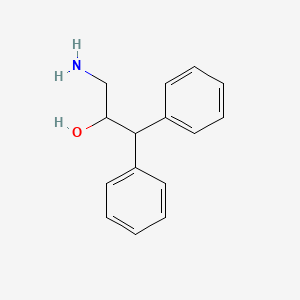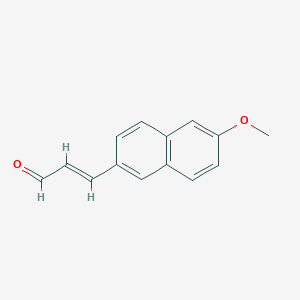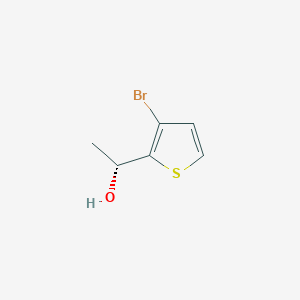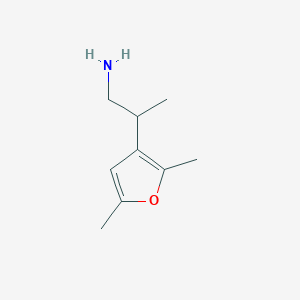![molecular formula C13H17F3N2O B13592151 1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 2-methoxy-3-(trifluoromethyl)phenyl group
Vorbereitungsmethoden
The synthesis of 1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine typically involves the alkylation of piperazine with a suitable substituted benzyl halide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Biology: This compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine include:
2-Methoxy-3-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and methoxy substituents but has a pyridine ring instead of a piperazine ring.
Methyl 3-(trifluoromethyl)phenylacetate: This compound has a similar trifluoromethyl-substituted aromatic ring but differs in the ester functional group.
The uniqueness of this compound lies in its piperazine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C13H17F3N2O |
|---|---|
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
1-[[2-methoxy-3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C13H17F3N2O/c1-19-12-10(9-18-7-5-17-6-8-18)3-2-4-11(12)13(14,15)16/h2-4,17H,5-9H2,1H3 |
InChI-Schlüssel |
YALZBCAXYJYYOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1C(F)(F)F)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



